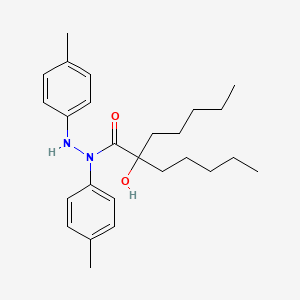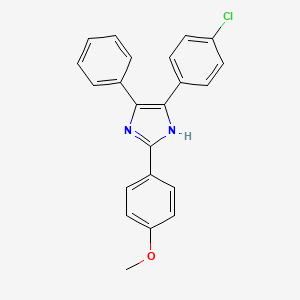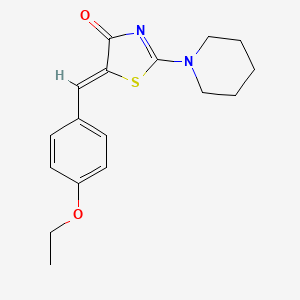![molecular formula C18H17Br2N3O3 B11103433 5-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B11103433.png)
5-[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromine and hydroxyl functional groups
Preparation Methods
The synthesis of 5-{2-[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the formation of hydrazones and subsequent reactions to introduce the bromine and hydroxyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the hydrazone group to an amine.
Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{2-[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 5-{2-[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s bromine and hydroxyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its use in liquid crystal technology.
N-(3-Bromo-4-hydroxyphenyl)acetamide: . Compared to these compounds, 5-{2-[(E)-1-(3-BROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-BROMOPHENYL)-5-OXOPENTANAMIDE is unique due to its specific structure, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H17Br2N3O3 |
|---|---|
Molecular Weight |
483.2 g/mol |
IUPAC Name |
N'-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-N-(4-bromophenyl)pentanediamide |
InChI |
InChI=1S/C18H17Br2N3O3/c19-13-5-7-14(8-6-13)22-17(25)2-1-3-18(26)23-21-11-12-4-9-16(24)15(20)10-12/h4-11,24H,1-3H2,(H,22,25)(H,23,26)/b21-11+ |
InChI Key |
ZWNIRVCXZTVLBH-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)N/N=C/C2=CC(=C(C=C2)O)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)NN=CC2=CC(=C(C=C2)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(1,3-benzodioxol-5-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11103350.png)
![O-{3-[(3-methylphenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B11103354.png)
![Ethyl 3-[(ethoxycarbonyl)({[2-(triethoxysilyl)ethyl][(trimethylsilyl)oxy]phosphoryl}methyl)amino]propanoate](/img/structure/B11103374.png)

![[(Propan-2-ylideneamino)oxy]{[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]amino}methanone](/img/structure/B11103385.png)
![2-hydroxy-5-{[(E)-pyridin-3-ylmethylidene]amino}benzoic acid](/img/structure/B11103389.png)


![(4Z)-4-{[(2-hydroxy-3,5-dinitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11103421.png)
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11103423.png)
![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11103439.png)
![4-(4-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11103443.png)
![7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2,3-diyl diacetate](/img/structure/B11103449.png)
![2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11103451.png)
